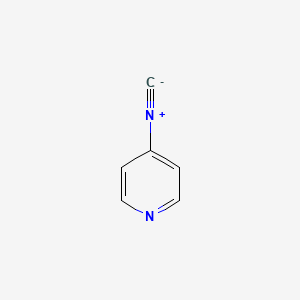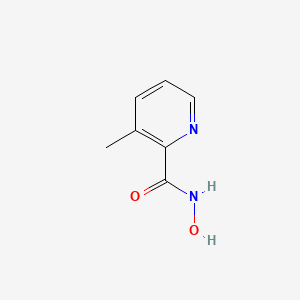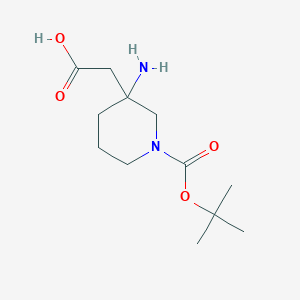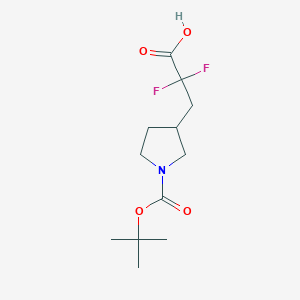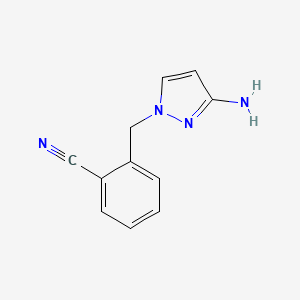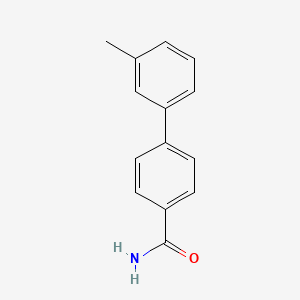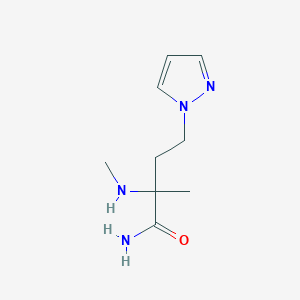
3-(Azetidin-3-yloxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yloxy)propan-1-ol is a chemical compound that features an azetidine ring attached to a propanol group through an ether linkage. Azetidine is a four-membered nitrogen-containing heterocycle, which is relatively rare and often found in bioactive molecules. The presence of the azetidine ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of azetidine with 3-chloropropanol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide or tetrahydrofuran.
Another method involves the use of azetidine-3-ol as a starting material, which is then reacted with 3-bromopropanol in the presence of a base to yield this compound. This reaction is also carried out in a polar aprotic solvent and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yloxy)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yloxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also form complexes with metal ions, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-3-ol: A similar compound with a hydroxyl group directly attached to the azetidine ring.
3-(Azetidin-1-yl)propan-1-ol: Another similar compound with the azetidine ring attached to the propanol group through a nitrogen atom.
Uniqueness
3-(Azetidin-3-yloxy)propan-1-ol is unique due to the ether linkage between the azetidine ring and the propanol group, which imparts distinct chemical and biological properties compared to other azetidine derivatives
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
3-(azetidin-3-yloxy)propan-1-ol |
InChI |
InChI=1S/C6H13NO2/c8-2-1-3-9-6-4-7-5-6/h6-8H,1-5H2 |
Clave InChI |
UUEPBVFMWKCFNV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






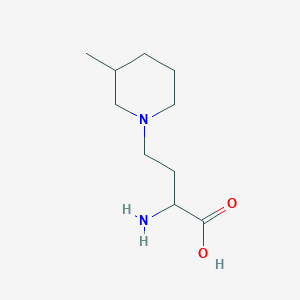
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
